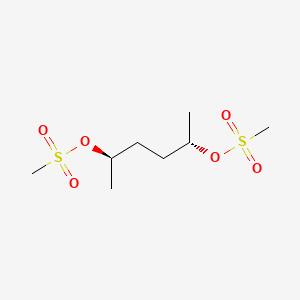
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- is an organic compound with the molecular formula C8H18O6S2. It is a derivative of 2,5-Hexanediol, where the hydroxyl groups are replaced by methanesulfonate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- typically involves the reaction of 2,5-Hexanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows:
2,5-Hexanediol+2CH3SO2Cl→2,5-Hexanediol, dimethanesulfonate+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to 2,5-Hexanediol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water and a base, the methanesulfonate groups can be hydrolyzed back to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions are used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The major product is 2,5-Hexanediol.
Hydrolysis: The major product is 2,5-Hexanediol.
Scientific Research Applications
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biomolecular condensates and their role in cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- involves its interaction with biomolecular condensates in cells. These condensates are dynamic compartments that play a role in various cellular processes such as transcriptional control, stress response, and quality control of proteins. The compound targets these condensates, affecting their formation and function.
Comparison with Similar Compounds
Similar Compounds
2,5-Hexanediol: The parent compound with hydroxyl groups instead of methanesulfonate groups.
1,6-Hexanediol, dimethanesulfonate: A similar compound with a different carbon chain length.
2,5-Dimethyl-2,5-hexanediol: A compound with methyl groups instead of hydrogen atoms on the carbon chain.
Uniqueness
2,5-Hexanediol, dimethanesulfonate, (R*,R*)-(-)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to interact with biomolecular condensates sets it apart from other similar compounds.
Properties
CAS No. |
33447-91-5 |
|---|---|
Molecular Formula |
C8H18O6S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
[(2R,5S)-5-methylsulfonyloxyhexan-2-yl] methanesulfonate |
InChI |
InChI=1S/C8H18O6S2/c1-7(13-15(3,9)10)5-6-8(2)14-16(4,11)12/h7-8H,5-6H2,1-4H3/t7-,8+ |
InChI Key |
JDZNTUQRMDAIRO-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C)OS(=O)(=O)C)OS(=O)(=O)C |
Canonical SMILES |
CC(CCC(C)OS(=O)(=O)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















